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Ethyl-d5 Crotonate

Cat. No.: B592405
CAS No.: 35845-34-2
M. Wt: 119.175
InChI Key: ZFDIRQKJPRINOQ-ISXCDJLESA-N
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Description

Significance of Deuterated Compounds in Mechanistic Organic Chemistry and Analytical Science

Deuterated compounds, molecules where one or more hydrogen atoms are substituted with deuterium (B1214612), are indispensable in modern chemical research. cymitquimica.comnih.gov Their utility stems from the mass difference between hydrogen and deuterium, which leads to distinct physical and chemical properties that can be exploited to gain deeper insights into chemical processes. unam.mxresearchgate.net

Fundamental Principles of Isotopic Labeling in Reaction Elucidation

Isotopic labeling is a powerful technique used to trace the journey of atoms through a chemical reaction. numberanalytics.comwikipedia.org By strategically replacing an atom with its isotope, researchers can follow the labeled atom or group, providing direct evidence for proposed reaction pathways. numberanalytics.com The choice of isotope and the labeling strategy are critical for designing an effective experiment to answer specific mechanistic questions. numberanalytics.com This method is not limited to stable isotopes; radioactive isotopes are also used, a technique known as radiolabeling. wikipedia.org The presence and position of these isotopic labels in the products can be determined using various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netwikipedia.org

Strategic Importance of Kinetic Isotope Effects (KIEs) in Understanding Reaction Rates and Transition States

The replacement of an atom with its heavier isotope can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). pearson.comlibretexts.org This effect is particularly pronounced when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. sustainability-directory.comresearchgate.net The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, resulting in a higher activation energy for reactions involving C-D bond cleavage. libretexts.org Consequently, reactions with deuterated compounds are often slower than their non-deuterated counterparts. pearson.com By measuring the KIE (the ratio of the rate constant for the light isotope to that of the heavy isotope, kH/kD), chemists can gain valuable information about the transition state of a reaction and identify the rate-limiting step. researchgate.netnumberanalytics.com

Analytical Utility of Deuterated Analogs as Internal Standards and Probes

Deuterated compounds are widely used as internal standards in quantitative analysis, especially in conjunction with mass spectrometry (MS). clearsynth.comlcms.cz An ideal internal standard should have chemical and physical properties very similar to the analyte of interest but be distinguishable by the analytical instrument. Deuterated analogs fit this role perfectly as they co-elute with the non-labeled analyte in chromatography but have a different mass-to-charge ratio, allowing for separate detection by the mass spectrometer. nih.gov This helps to correct for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification. clearsynth.comlcms.cz They are particularly useful in complex matrices where matrix effects can interfere with the analysis. clearsynth.com

Specific Research Context of Ethyl-d5 Crotonate

This compound is a specialized chemical with the molecular formula C6H5D5O2 and a molecular weight of approximately 119.17 g/mol . scbt.comcymitquimica.com

Rationale for Deuteration at the Ethyl Moiety for Distinct Mechanistic Probes

The strategic placement of deuterium atoms on the ethyl group of ethyl crotonate provides a unique tool for mechanistic studies. By labeling the ethyl moiety, researchers can investigate reactions where this part of the molecule is directly involved or where it might influence the reaction center through secondary effects. For example, in studies of ester hydrolysis or transesterification, tracking the deuterated ethyl group can provide clear evidence of the reaction pathway. Furthermore, the presence of deuterium on the ethyl group can be used to probe for subtle kinetic isotope effects that might not be apparent with labeling at other positions. This allows for a more detailed understanding of the reaction mechanism, including the structure of the transition state and the involvement of specific bonds in the rate-determining step. mdpi.com The use of deuterated alkyl groups, like the ethyl-d5 group, represents an innovative strategy in drug discovery and mechanistic elucidation. d-nb.info

Potential Advantages for Spectroscopic Distinction and Pathway Tracing

The substitution of hydrogen with deuterium in this compound offers significant advantages in analytical chemistry, particularly in spectroscopy and metabolic pathway tracing. These benefits stem from the physical differences between the two isotopes.

Spectroscopic Distinction

The increased mass of deuterium compared to protium (B1232500) (the common hydrogen isotope) has a notable impact on the molecule's spectroscopic properties. ajchem-a.com This isotopic substitution alters the masses of the atoms, which in turn affects vibrational frequencies and nuclear magnetic resonance signals. ajchem-a.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : In NMR, deuterated compounds are invaluable. synmr.insynmr.in For ¹H NMR spectroscopy, the replacement of the five ethyl protons with deuterium in this compound eliminates their corresponding signals from the spectrum. This simplification reduces background noise and interference, allowing for a clearer analysis of the remaining proton signals in the crotonate moiety of the molecule or in other components of a mixture. synmr.insynmr.in In ¹³C NMR, while the carbon signals remain, the coupling between the ethyl carbons and the directly attached deuterium atoms changes, providing distinct spectral information compared to the unlabeled compound. magritek.com

Mass Spectrometry (MS) : In mass spectrometry, the 5-dalton mass difference between this compound and its non-labeled counterpart allows for their clear differentiation. This is fundamental for its use as an internal standard in quantitative analyses, where a known amount of the labeled compound is added to a sample to improve the accuracy and precision of the measurement of the unlabeled analyte.

Vibrational Spectroscopy (Infrared and Raman) : The heavier deuterium atoms result in lower vibrational frequencies for the C-D bonds compared to C-H bonds. ajchem-a.com This phenomenon, known as a redshift, can be observed in IR and Raman spectra, providing a distinct spectroscopic signature for the deuterated parts of the molecule. ajchem-a.com

Pathway Tracing

Isotopic labeling is a powerful tool for tracing the metabolic fate of compounds in living organisms. synmr.in this compound can be introduced into a biological system to track its conversion into other molecules.

By monitoring the incorporation of the deuterium label into various metabolites over time, researchers can map out metabolic pathways, determine the kinetics of enzymatic reactions, and understand the flux through different biochemical routes. synmr.inbiorxiv.org For instance, in studying the biosynthesis of ethyl crotonate in engineered yeast, this compound could serve as a standard to quantify production, or a related deuterated precursor could be used to trace the efficiency of the synthetic pathway. researchgate.net Techniques such as mass spectrometry are employed to detect and quantify the labeled species, providing deep insights into the workings of the metabolic network. biorxiv.org

Summary of Advantages in Analytical Techniques

Analytical Technique Advantage of Using this compound References
¹H NMR Spectroscopy Simplifies spectra by eliminating signals from the ethyl group, reducing signal overlap and background noise. synmr.insynmr.in
Mass Spectrometry (MS) The distinct mass difference allows for its use as an internal standard for accurate quantification and for tracing its metabolic fate. biorxiv.org

| Vibrational Spectroscopy | C-D bonds exhibit lower vibrational frequencies (redshift) compared to C-H bonds, providing a unique spectral marker. | ajchem-a.com |

Properties

CAS No.

35845-34-2

Molecular Formula

C6H10O2

Molecular Weight

119.175

IUPAC Name

1,1,2,2,2-pentadeuterioethyl (E)-but-2-enoate

InChI

InChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h3,5H,4H2,1-2H3/b5-3+/i2D3,4D2

InChI Key

ZFDIRQKJPRINOQ-ISXCDJLESA-N

SMILES

CCOC(=O)C=CC

Synonyms

(E)-Crotonic Acid Ethyl-d5 Ester;  (E)-2-Butenoic Acid Ethyl-d5 Ester;  (E)-Ethyl-d5 but-2-enoate;  Ethyl-d5 (E)-2-Butenoate;  Ethyl-d5 (E)-Crotonate;  Ethyl-d5 trans-2-Butenoate;  Ethyl-d5 trans-Crotonate;  trans-2-Butenoic Acid Ethyl-d5 Ester

Origin of Product

United States

Synthetic Methodologies for Ethyl D5 Crotonate and Deuterated Crotonate Derivatives

General Approaches for Deuterium (B1214612) Incorporation in Organic Molecules

The introduction of deuterium into organic frameworks can be achieved through several strategic approaches, each with its own advantages and limitations. These methods range from simple exchange reactions to highly selective catalytic processes.

Hydrogen/Deuterium (H/D) exchange is a direct method for replacing hydrogen with deuterium in a molecule. wikipedia.org This can be accomplished through both non-catalytic and catalytic means.

Non-catalytic H/D exchange is often employed for acidic protons, such as those in alcohols, amines, and enolizable positions. unam.mx The reaction is typically driven by using a large excess of a deuterium source, like deuterium oxide (D₂O), under acidic or basic conditions. researchgate.netacademie-sciences.fr However, achieving high levels of deuteration at non-enolizable positions can be challenging and may require multiple reaction cycles. unam.mx

Catalytic H/D exchange significantly broadens the scope of deuteration. wikipedia.org Catalysts can be acid, base, or metal-based. academie-sciences.fr For instance, heterogeneous catalysts like platinum-on-carbon (Pt/C) can facilitate H/D exchange on aromatic rings. scielo.org.mx These reactions often involve the use of D₂O or deuterium gas (D₂) and can be promoted by a catalyst activator like hydrogen gas. jst.go.jp

H/D Exchange Strategy Typical Conditions Applicable Substrates Key Features
Non-Catalytic (Base-catalyzed) D₂O, NaODCompounds with enolizable protonsSimple procedure, but may require multiple treatments for high isotopic purity. unam.mxresearchgate.net
Non-Catalytic (Acid-catalyzed) D₂O, D₂SO₄Substrates stable in strong acidCan be effective for certain functional groups. academie-sciences.fr
Heterogeneous Catalysis (e.g., Pt/C) D₂, D₂O, heat, pressureAromatic and aliphatic C-H bondsAllows for deuteration of less acidic protons. scielo.org.mxjst.go.jp
Homogeneous Catalysis (e.g., Iridium complexes) D₂, deuterated solventsDirected H/D exchange at specific sitesHigh selectivity can be achieved with appropriate directing groups. chemrxiv.org

This table provides a summary of common H/D exchange strategies.

A cornerstone of deuteration chemistry is the use of reagents and solvents in which hydrogen atoms have been replaced by deuterium. clearsynth.com These compounds serve as the primary source of deuterium for incorporation into the target molecule.

Deuterium oxide (D₂O) is the most common and cost-effective deuterium source. rsc.orgresearchgate.net It is widely used in H/D exchange reactions and as a solvent. resolvemass.ca Other important deuterated reagents include:

Deuterated boranes: Reagents like sodium borodeuteride (NaBD₄) are used for the reduction of carbonyl compounds and for the deuteration of alkenes, often in the presence of a catalyst. sciforum.net

Deuterated solvents: Besides D₂O, deuterated organic solvents like methanol-d₄ (CD₃OD) and deuterated chloroform (B151607) (CDCl₃) are used both as reaction media and deuterium sources. marquette.edu

Deuterium gas (D₂): This is used in catalytic hydrogenation and H/D exchange reactions. csic.es

Deuterated alkylating agents: Reagents such as iodomethane-d₃ (CD₃I) are used to introduce deuterated methyl groups. nih.gov

The choice of deuterated reagent is dictated by the specific transformation and the desired position of deuterium incorporation.

Transition metal catalysts offer a high degree of control over the site of deuteration, enabling the selective labeling of specific C-H bonds. chemrxiv.orgthieme-connect.com This is particularly valuable for complex molecules where multiple C-H bonds are present.

Iridium-based catalysts, such as Crabtree's catalyst, are well-known for their ability to catalyze directed H/D exchange at the ortho-position to a coordinating functional group. acs.orgchemrxiv.org Other transition metals like rhodium, ruthenium, palladium, and even earth-abundant metals like iron and cobalt, have also been employed in catalytic deuteration. marquette.eduthieme-connect.comnih.gov These reactions can utilize various deuterium sources, including D₂ gas and D₂O. thieme-connect.comchinesechemsoc.org The mechanism often involves the oxidative addition of a C-H bond to the metal center, followed by H/D exchange and reductive elimination. jst.go.jp

Metal Catalyst Typical Deuterium Source Selectivity Examples of Application
Iridium D₂, D₂OOrtho-directing group-selective, arenes, heteroarenesLate-stage deuteration of pharmaceuticals. acs.orgchemrxiv.org
Rhodium D₂O, D₂Carboxylic acid directed, alkenesDeuteration of carboxylic acids and unsaturated compounds. marquette.educsic.es
Palladium D₂O, AcODAlkenes, indolesTransfer hydrodeuteration and deuteration of heterocycles. acs.orgmarquette.edu
Silver CH₃ODElectron-rich heterocyclesDeuteration of thiophenes, indoles, and pyrroles. nih.gov
Cobalt D₂O, MeODAlkenesVisible-light mediated deuteration of alkenes. chinesechemsoc.org
Iron Benzene-d₆Aromatic hydrocarbonsH/D exchange at meta and para positions of toluene. nih.gov

This table summarizes various transition metal catalysts used for site-selective deuteration.

Organocatalysis has emerged as a powerful, metal-free approach for introducing deuterium into organic molecules. researchgate.net These methods often employ small organic molecules as catalysts and can offer unique selectivity.

N-Heterocyclic carbenes (NHCs) have been shown to catalyze the H/D exchange at the formyl group of aldehydes, including aromatic, aliphatic, and α,β-unsaturated aldehydes. researchgate.netnih.gov This method typically uses D₂O as the deuterium source and operates under mild conditions. The reaction proceeds through the formation of a reversible Breslow intermediate. nih.gov Amine catalysts, sometimes in combination with other co-catalysts, have also been used for the site-selective deuteration at the α-position of enals. researchgate.net

Transition Metal-Catalyzed Deuteration for Site Selectivity

Preparative Routes for Ethyl Crotonate and its Deuterated Variants

Ethyl Crotonate is a key intermediate in organic synthesis. frontiersin.orgcopernicus.org The synthesis of its deuterated variants, such as Ethyl-d5 Crotonate, relies on the principles of deuterium incorporation discussed above.

A direct and common method for synthesizing this compound is through the esterification of crotonic acid or its derivatives with a deuterated ethanol (B145695) precursor. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a well-established method for this purpose. thermofisher.comopenstax.orgdiva-portal.org

To prepare this compound, ethanol-d6 (B42895) (CD₃CD₂OD) or ethanol-d5 (B126515) (CH₃CD₂OD or CD₃CH₂OD) would be used as the alcohol component. The reaction with crotonic acid, typically catalyzed by a strong acid like sulfuric acid, would yield the desired deuterated ester. The general reaction is as follows:

CH₃CH=CHCOOH + CD₃CD₂OD ⇌ CH₃CH=CHCOOCD₂CD₃ + H₂O

The equilibrium of the Fischer esterification can be shifted towards the product by using an excess of one of the reactants or by removing the water formed during the reaction. thermofisher.com While specific literature on the synthesis of this compound is not abundant, the principles of Fischer esterification are directly applicable. quizlet.commit.edu The synthesis of other deuterated esters has been reported using similar strategies, for example, by condensing a key intermediate with a deuterated form of ethyl trifluorocrotonate. nih.gov

Functional Group Transformations Leading to Deuterated Crotonates

The synthesis of deuterated crotonates often relies on the transformation of existing functional groups using deuterated reagents. This approach allows for the site-specific introduction of deuterium.

One common strategy involves the reduction of a suitable precursor. For instance, the reduction of a carboxylic acid or its derivative, such as an acyl chloride or ester, can be achieved using a deuterated reducing agent. Lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄) are powerful reagents for this purpose. The choice of reducing agent and reaction conditions is crucial to ensure high levels of deuterium incorporation and to avoid unwanted side reactions.

Another key method is the Wittig reaction or related olefination reactions. By using a deuterated phosphonium (B103445) ylide or a deuterated aldehyde/ketone, a carbon-carbon double bond with a specific deuterium-labeling pattern can be constructed. For example, reacting a deuterated haloalkane with triphenylphosphine (B44618) to form a deuterated phosphonium salt, followed by deprotonation and reaction with an appropriate carbonyl compound, can yield a deuterated alkene.

Furthermore, esterification of crotonic acid with a deuterated alcohol, such as ethanol-d6 (CD₃CD₂OH), in the presence of an acid catalyst, directly yields the corresponding deuterated ester. This method is particularly relevant for the synthesis of this compound. The general chemical formula for ethyl crotonate is CH₃CH=CHCOOC₂H₅. merckmillipore.com

The table below summarizes some functional group transformations that can be employed to synthesize deuterated crotonates.

Precursor Functional GroupReagent/ReactionDeuterated Product
Carboxylic Acid/Acyl HalideDeuterated reducing agent (e.g., LiAlD₄)Deuterated Alcohol
Aldehyde/KetoneDeuterated Wittig reagentDeuterated Alkene
Crotonic AcidDeuterated alcohol (e.g., Ethanol-d6)Deuterated Ester
Alkyl HalideDeuterated nucleophileDeuterated Alkane

Advanced Synthetic Techniques for Deuterated Esters

Recent advancements in synthetic chemistry have provided more sophisticated and efficient methods for the preparation of deuterated compounds, including esters. These techniques offer improved control over isotopic purity and regioselectivity.

Flow chemistry has emerged as a powerful tool for deuteration reactions, offering several advantages over traditional batch processes. ansto.gov.au In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net This high level of control can lead to increased selectivity, higher yields, and minimized decomposition of sensitive functional groups. ansto.gov.au

For deuteration, a common approach in flow chemistry involves heterogeneous catalysis. researchgate.net For example, a substrate can be passed through a heated tube packed with a catalyst (e.g., palladium on carbon) in the presence of deuterium gas (D₂) or a deuterium source like heavy water (D₂O). ansto.gov.auresearchgate.net The in-situ generation of D₂ gas from the electrolysis of D₂O is a particularly safe and efficient method used in flow systems. researchgate.net This technique has been successfully applied to the deuteration of various unsaturated compounds and has shown high functional group tolerance. researchgate.net The ability to fine-tune reaction conditions in a flow reactor allows for the optimization of deuterium incorporation and can be scaled for larger quantity production. ansto.gov.au

Key Advantages of Flow Chemistry in Deuteration:

Enhanced Safety: In-situ generation of deuterium gas in small quantities. researchgate.net

Precise Control: Accurate manipulation of temperature, pressure, and residence time. researchgate.net

Improved Efficiency: Higher yields and faster reaction times compared to batch methods. ansto.gov.auresearchgate.net

Scalability: Potential for large-scale synthesis of deuterated compounds. ansto.gov.au

Achieving high isotopic purity and regioselectivity is a primary challenge in the synthesis of deuterated compounds. d-nb.infonih.gov Isotopic purity refers to the percentage of molecules that contain the deuterium label at the desired position, while regioselectivity concerns the specific location of the deuterium atom(s) within the molecule.

Several factors influence these outcomes:

Choice of Deuterating Agent: The nature of the deuterium source is critical. While D₂ gas is common, its use can sometimes lead to over-deuteration or exchange at unintended positions. nih.gov Using specifically labeled reagents can provide better control.

Catalyst Selection: The catalyst plays a crucial role in directing the deuteration to a specific site. snnu.edu.cn Homogeneous and heterogeneous catalysts can exhibit different selectivities. For example, directed C-H activation using a coordinating group on the substrate can achieve high regioselectivity. uni-rostock.de

Reaction Conditions: Temperature, pressure, and solvent can significantly impact the extent and position of deuterium incorporation. snnu.edu.cn Optimizing these parameters is essential to minimize scrambling (migration of deuterium to other positions) and maximize purity.

Substrate Structure: The inherent reactivity of the substrate's C-H bonds influences the ease and selectivity of deuteration. rsc.org

Modern analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, are indispensable for determining the isotopic purity and regiochemistry of the final deuterated product. d-nb.infonih.gov These methods allow for the precise quantification and localization of deuterium atoms within the molecule, ensuring the quality of the synthesized compound for its intended application. acs.org

Advanced Spectroscopic Characterization and Mechanistic Elucidation of Ethyl D5 Crotonate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

NMR spectroscopy provides a powerful, non-destructive method for the detailed structural analysis of molecules. In the context of deuterated systems, specific NMR techniques are employed to gain comprehensive insights into the extent and position of deuterium (B1214612) labeling, as well as its influence on the molecular environment.

Deuterium (²H) NMR spectroscopy is a direct method to observe the sites of deuteration within a molecule. wikipedia.org Unlike proton (¹H) NMR, which has a spin of 1/2, deuterium possesses a spin of 1. wikipedia.org This property results in a different magnetic behavior and allows for the direct detection of deuterium nuclei.

A key application of ²H NMR is to verify the effectiveness of a deuteration reaction. A compound that has been successfully deuterated will exhibit a strong signal in the ²H NMR spectrum at chemical shifts corresponding to the positions of the deuterium atoms, while the corresponding signals in the ¹H NMR spectrum will be absent or significantly diminished. wikipedia.org While the chemical shift range in ²H NMR is similar to that of ¹H NMR, the resolution is often poorer due to the smaller magnetic dipole moment of the deuteron (B1233211). wikipedia.org

For Ethyl-d5 Crotonate, where the ethyl group is deuterated, the ²H NMR spectrum would be expected to show signals corresponding to the -CD₂- and -CD₃ groups. The natural abundance of deuterium is very low (about 0.016%), making it necessary for samples to be isotopically enriched to obtain a sufficiently strong signal. wikipedia.org

Table 1: Expected ²H NMR Data for this compound

Functional GroupExpected Chemical Shift Range (ppm)
-CD₃ (Ethyl)~1.3
-CD₂- (Ethyl)~4.2

Note: Chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.

Proton (¹H) NMR spectroscopy is a fundamental technique for monitoring the progress and quantifying the extent of deuterium exchange reactions. stackexchange.com By comparing the integration of residual ¹H signals at specific sites with an internal standard, the degree of deuteration can be determined. stackexchange.comnih.gov For this compound, the absence or significant reduction of signals corresponding to the ethyl group protons would confirm successful deuteration.

In studies involving hydrogen-deuterium (H/D) exchange, ¹H NMR can be used to follow the reaction kinetics by acquiring spectra at different time points. stackexchange.com The decrease in the intensity of a specific proton signal over time directly correlates with the rate of its exchange with a deuterium atom. For accurate quantification, a stable internal standard that does not participate in the exchange reaction is crucial. stackexchange.com Common standards include tetramethylsilane (B1202638) (TMS), dioxane, or other inert compounds. stackexchange.com

For a standard analysis of Ethyl Crotonate, the ¹H NMR spectrum shows distinct signals for all proton groups. azom.comasahilab.co.jp In the case of this compound, the signals for the ethyl group protons at approximately 1.25 ppm (triplet, 3H) and 4.15 ppm (quartet, 2H) would be absent. The remaining signals for the crotonate moiety would be unaffected.

Table 2: Representative ¹H NMR Data for Non-Deuterated Ethyl Crotonate

PositionChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
CH₃ (Crotonate)~1.88Doublet of doublets~6.9, 1.7
CH= (α-position)~5.82Doublet of quartets~15.7, 1.7
=CH (β-position)~6.95Doublet of quartets~15.7, 6.9
OCH₂~4.15Quartet~7.1
CH₃ (Ethyl)~1.25Triplet~7.1

Source: Adapted from typical spectra. Actual values may vary. azom.comasahilab.co.jp

Carbon-13 (¹³C) NMR spectroscopy is a valuable tool for investigating the effects of isotopic substitution on the electronic environment of carbon atoms. libretexts.org The substitution of a proton with a deuteron can induce small changes in the ¹³C chemical shifts, known as isotope shifts. These shifts arise from the slight differences in the vibrational energy levels of C-H and C-D bonds, which in turn affect the electron shielding around the carbon nucleus. nih.gov

In the ¹³C NMR spectrum of this compound, the carbon atoms of the ethyl group (-CD₂- and -CD₃) will exhibit these isotopic shifts compared to their non-deuterated counterparts. Furthermore, the coupling between carbon and deuterium (¹³C-²H coupling) results in a splitting of the carbon signal into a multiplet, typically a triplet for a CD group and a septet for a CD₃ group, due to the spin-1 nature of deuterium. washington.edu These multiplets are often broader and less resolved than ¹³C-¹H couplings.

By employing broadband proton and deuterium decoupling techniques, it is possible to collapse these multiplets into single, sharp peaks, simplifying the spectrum and allowing for more accurate integration and quantification of deuterated sites, especially in randomly deuterated molecules. nih.gov

Table 3: Representative ¹³C NMR Data for Non-Deuterated Ethyl Crotonate

PositionChemical Shift (ppm)
C=O~166.4
=CH (β-position)~144.5
CH= (α-position)~123.1
OCH₂~60.2
CH₃ (Crotonate)~17.9
CH₃ (Ethyl)~14.2

Source: Adapted from typical spectra. oxinst.comchemicalbook.com In this compound, the signals for OCH₂ and the ethyl CH₃ would be shifted and show C-D coupling.

NMR spectroscopy, particularly ¹H and ¹³C NMR, is instrumental in determining the stereoregularity and microstructure of polymers, such as Poly(ethyl crotonate). researchgate.netacs.org The tacticity of a polymer, which describes the stereochemical arrangement of the monomer units, significantly influences its physical properties.

In the ¹H NMR spectra of Poly(ethyl crotonate), the resonance of the β-methyl protons is particularly sensitive to the stereochemical sequence. researchgate.netacs.org Different tactic sequences (e.g., isotactic, syndiotactic, atactic) give rise to distinct signals, allowing for the quantification of the polymer's stereoregularity. For instance, a high degree of disyndiotacticity in Poly(ethyl crotonate) synthesized via group-transfer polymerization (GTP) has been identified by specific peaks in the ¹H NMR spectrum. researchgate.netacs.orgresearchgate.net

The use of deuterated monomers, while not directly this compound in this context, is a powerful technique in polymer NMR. Selective deuteration can simplify complex spectra by removing specific proton signals, which aids in the assignment of other resonances and the detailed analysis of polymer chain architecture.

Carbon-13 (13C) NMR for Probing Isotopic Effects on Electronic Environment

Mass Spectrometry (MS) for Isotopic Analysis

Mass spectrometry is a primary technique for the analysis of isotopically labeled compounds, providing information on isotopic enrichment and purity. rsc.orgunam.mx

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the isotopic composition and purity of deuterated compounds like this compound. rsc.orgnih.gov HRMS instruments can distinguish between ions with very small mass differences, which is crucial for separating the deuterated molecule from its non-deuterated and partially deuterated isotopologues. nih.govresearchgate.net

The isotopic purity of a deuterated compound is calculated based on the relative abundances of the H/D isotopolog ions in the mass spectrum. nih.govresearchgate.net For this compound (C₆H₅D₅O₂), HRMS can resolve the peak corresponding to the fully deuterated molecule from the peaks of molecules containing fewer deuterium atoms (d0 to d4). By integrating the ion currents for each of these species and correcting for the natural abundance of ¹³C, the isotopic purity can be accurately calculated. rsc.orgnih.gov This strategy is vital for quality control in the synthesis of deuterated standards and for applications where precise knowledge of isotopic enrichment is required. rsc.org

Table 4: Theoretical Masses of Isotopologues of Ethyl Crotonate

IsotopologueFormulaExact Mass (Da)
Ethyl Crotonate (d0)C₆H₁₀O₂114.0681
Ethyl-d1 CrotonateC₆H₉DO₂115.0744
Ethyl-d2 CrotonateC₆H₈D₂O₂116.0806
Ethyl-d3 CrotonateC₆H₇D₃O₂117.0869
Ethyl-d4 CrotonateC₆H₆D₄O₂118.0932
This compoundC₆H₅D₅O₂119.0994

Note: Masses are calculated for the monoisotopic species.

Isotope-Ratio Mass Spectrometry for Tracing Studies

Isotope-Ratio Mass Spectrometry (IRMS) is a powerful analytical technique used to determine the isotopic abundance of elements within a sample, which can reveal information about its origin and history. thermofisher.com This method is particularly valuable in tracing studies where isotopically labeled compounds are introduced into a system to follow their metabolic or environmental fate. nih.govresearchgate.net this compound, with its five deuterium atoms on the ethyl group, is an ideal tracer compound for such investigations.

The core principle of IRMS involves converting the sample into a simple gas (e.g., H2 for hydrogen isotope analysis) and then ionizing it. fmach.it The resulting ions are accelerated and separated in a magnetic field based on their mass-to-charge ratio. fmach.it This allows for highly precise measurement of the ratio between the heavy isotope (Deuterium, D or ²H) and the light isotope (Protium, ¹H). mdpi.com

In a typical tracing study involving this compound, the compound would be introduced into a biological or environmental system. Samples would be collected over time, and the relevant fractions analyzed by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). This technique separates the compounds in the mixture before combustion and isotopic analysis, allowing for compound-specific isotope ratio determination. nih.govresearchgate.net The significant enrichment of deuterium in the ethyl moiety of the molecule makes it easily distinguishable from naturally occurring compounds, enabling researchers to track its distribution, identify metabolic products, and quantify its turnover rate with high sensitivity. nih.gov

The results are typically expressed in "delta" notation (δ) in parts per thousand (‰), representing the deviation of the sample's isotope ratio from that of an international standard. For deuterium, the standard is Vienna Standard Mean Ocean Water (VSMOW). A highly positive δ²H value for a compound isolated from a sample would indicate the incorporation of the deuterium label from the administered this compound.

Table 1: Illustrative Isotope Ratio Data for a Tracing Study

Sample TypeCompound Analyzedδ²H (‰ vs. VSMOW)Interpretation
Control SampleEndogenous Ethyl Crotonate-150Natural abundance baseline.
Tracer CompoundThis compound+500,000Highly enriched isotopic signature of the tracer.
Test Sample (Post-administration)Isolated Ethyl Crotonate+8,500Clear incorporation of the deuterium-labeled tracer.
Test Sample (Post-administration)Putative Metabolite A+7,900Indicates that Metabolite A is derived from this compound.

Chemical Ionization Mass Spectrometry for Complex Mixture Analysis

Chemical Ionization (CI) is a soft ionization technique in mass spectrometry that is well-suited for the analysis of compounds within complex mixtures. chemrxiv.orgnih.gov Unlike hard ionization methods like electron impact (EI) which can cause extensive fragmentation, CI typically preserves the molecular ion, providing clear molecular weight information. copernicus.org This makes it highly effective for identifying and quantifying specific analytes like this compound in intricate matrices such as biological fluids or environmental samples. nih.govcopernicus.org

In Chemical Ionization Mass Spectrometry (CIMS), a reagent gas (e.g., methane, ammonia, or isobutane) is introduced into the ion source at a much higher pressure than the analyte. copernicus.org The reagent gas is ionized by electrons, and these primary ions then react with other reagent gas molecules to form a stable population of reagent ions. These reagent ions, in turn, react with the analyte molecules (in this case, this compound) through processes like proton transfer, adduct formation, or charge exchange. chemrxiv.org This gentle ionization process results in minimal fragmentation and a strong signal for the protonated molecule [M+H]⁺ or an adduct ion.

For this compound (molar mass ≈ 119.19 g/mol ), analysis by CIMS would be expected to produce a prominent ion at m/z 120.19 ([M+H]⁺). This distinct mass, shifted from the non-deuterated analog (m/z 115.15 for [M+H]⁺), allows for its unambiguous detection even when co-eluting with other components in a complex mixture during GC-MS or direct infusion analysis. nih.gov The high sensitivity and selectivity of modern CIMS techniques, including atmospheric pressure chemical ionization (APCI), enable the detection of trace amounts of the target compound. nih.govcopernicus.org

Table 2: Expected Ions in Chemical Ionization Mass Spectrometry

CompoundFormulaMolar Mass ( g/mol )Ionization ModeExpected Primary Ion (m/z)
Ethyl CrotonateC₆H₁₀O₂114.14Positive CI (CH₄)115.15 ([M+H]⁺)
This compoundC₆H₅D₅O₂119.17Positive CI (CH₄)120.18 ([M+H]⁺)
Ethyl CrotonateC₆H₁₀O₂114.14Negative CI113.13 ([M-H]⁻)
This compoundC₆H₅D₅O₂119.17Negative CI118.16 ([M-H]⁻)

Vibrational Spectroscopy for Bond Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the chemical bonds and molecular structure of a compound. nih.govresearchgate.net It is based on the principle that molecules absorb light at specific frequencies corresponding to their natural modes of vibration. researchgate.net For this compound, vibrational spectroscopy offers a definitive way to confirm the presence and location of the deuterium atoms through the analysis of their unique vibrational frequencies.

Infrared (IR) Spectroscopy for C-D Stretching Frequencies

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. nih.gov A key application in the study of this compound is the identification of the carbon-deuterium (C-D) stretching vibrations. The frequency of a bond's stretch is primarily determined by the strength of the bond and the masses of the connected atoms. msu.edu

Due to the "mass effect," the substitution of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) causes a significant and predictable decrease in the stretching frequency. msu.edu While typical sp³ C-H bonds show stretching absorptions in the 2850-3000 cm⁻¹ region, the corresponding C-D bonds are expected to appear at much lower frequencies, approximately in the 2100-2250 cm⁻¹ range. msu.edulibretexts.org This region of the IR spectrum is often clear of other fundamental vibrations, making the C-D stretch a highly diagnostic peak for confirming deuteration. The α,β-unsaturated carbonyl group (C=O) of this compound is expected to absorb in the 1715-1730 cm⁻¹ range, similar to its non-deuterated counterpart. orgchemboulder.com

Table 3: Comparison of Key IR Stretching Frequencies

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹) for Ethyl CrotonatePredicted Wavenumber (cm⁻¹) for this compoundReference
C-H Stretch (sp³)-CH₃, -CH₂-2850 - 3000Absent/Greatly Reduced libretexts.org
C-D Stretch (sp³)-CD₃, -CD₂-Not Applicable~2100 - 2250 msu.edu
C=O Stretch (α,β-unsaturated)Ester1715 - 17301715 - 1730 orgchemboulder.com
C-O StretchEster1100 - 13001100 - 1300 orgchemboulder.com

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, rotations, and other low-frequency modes. edinst.com When a sample is irradiated with a monochromatic laser, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). eurekalert.org The difference in frequency corresponds to the vibrational energy levels of the molecule, creating a unique spectrum that serves as a "vibrational fingerprint." edinst.commdpi.com

For a vibrational mode to be Raman active, the molecule's polarizability must change during the vibration. edinst.com While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in the electron cloud's deformability. This makes the two techniques complementary.

In the analysis of this compound, the Raman spectrum would provide a distinct fingerprint, clearly differentiating it from standard Ethyl Crotonate. The C-D stretching vibrations, which are strong in the IR spectrum, would also appear in the Raman spectrum in the ~2100-2250 cm⁻¹ region. Furthermore, other vibrational modes involving the ethyl group, such as bending and rocking, would also be shifted to lower frequencies upon deuteration. This comprehensive pattern of shifts across the fingerprint region (typically 400-1700 cm⁻¹) provides unambiguous confirmation of the compound's identity and isotopic labeling. mdpi.com

Table 4: Key Vibrational Modes in Raman Fingerprinting

CompoundVibrational ModeExpected Raman Shift (cm⁻¹)Significance
Ethyl CrotonateC-H Stretch (sp³)2850 - 3000Characteristic of the ethyl group.
This compoundC-D Stretch (sp³)~2100 - 2250Confirms deuteration of the ethyl group.
BothC=C Stretch~1640 - 1680Characteristic of the crotonate backbone.
BothC=O Stretch~1715 - 1730Characteristic of the ester carbonyl group.
Ethyl CrotonateC-H Bending/Rocking~700 - 1470Part of the standard fingerprint.
This compoundC-D Bending/RockingShifted to lower frequenciesCreates a unique fingerprint for the deuterated compound.

Mechanistic Investigations and Kinetic Isotope Effects Employing Ethyl D5 Crotonate

Theoretical Framework of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is defined as the ratio of the reaction rate of a molecule containing a light isotope (kL) to the rate of the same molecule with a heavy isotope (kH) at the same position (KIE = kL/kH). wikipedia.org This phenomenon is a quantum mechanical effect rooted in the differences in vibrational energies of isotopically substituted molecules. wikipedia.orgontosight.ai Because a heavier isotope forms a stronger bond with a lower zero-point vibrational energy (ZPE), more energy is typically required to break it, leading to a slower reaction rate. ontosight.aiias.ac.inunam.mx

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. ontosight.ai The substitution of hydrogen (¹H) with deuterium (B1214612) (²H or D) results in the most pronounced KIEs because of the twofold mass increase, which significantly lowers the ZPE of the C-D bond compared to the C-H bond. wikipedia.orgias.ac.inlibretexts.org

The energy required to cleave the C-D bond is greater than that for the C-H bond, resulting in a higher activation energy and a slower reaction rate for the deuterated compound. ontosight.aidigimat.in This leads to a "normal" primary KIE (kH/kD) greater than 1, typically in the range of 6 to 8 at room temperature for C-H bond cleavage. libretexts.orglibretexts.org The magnitude of the primary KIE can provide information about the transition state; for instance, a symmetrical transition state where the hydrogen is halfway transferred often exhibits a maximal KIE. Conversely, an inverse KIE (kH/kD < 1) can occur if the bond to the isotope becomes stronger or "stiffer" in the transition state compared to the reactant. csbsju.edu

Secondary kinetic isotope effects (SKIEs) arise when the isotopically substituted atom is not directly involved in bond-making or bond-breaking in the rate-determining step. wikipedia.orgontosight.aiprinceton.edu These effects are generally much smaller than primary KIEs but are highly informative for diagnosing mechanistic details. wikipedia.orgunam.mx In the case of Ethyl-d5 Crotonate, any observed KIE would be a secondary effect, as the C-D bonds are on the ethyl ester group and not at the site of typical reactions like polymerization or conjugate addition.

SKIEs are often categorized by their position relative to the reaction center (α, β, etc.). They primarily result from changes in the vibrational frequencies of the C-D bonds between the reactant and the transition state. princeton.edu A key factor is the change in hybridization at an adjacent carbon. For example, if a carbon atom changes from sp³ hybridization in the reactant to sp² in the transition state, the out-of-plane bending vibrations are loosened, leading to a normal SKIE (kH/kD > 1). Conversely, a change from sp² to sp³ tightens these vibrations, resulting in an inverse SKIE (kH/kD < 1). Steric effects can also contribute, as the C-D bond is slightly shorter and has a smaller vibrational amplitude than the C-H bond, effectively giving it a smaller steric profile. princeton.edu

In some reactions, particularly those involving the transfer of light particles like hydrogen, quantum mechanical tunneling can be a significant factor. wikipedia.orgstfc.ac.uk Tunneling allows a particle to pass through an energy barrier rather than requiring sufficient energy to overcome it, leading to faster reaction rates than predicted by classical transition-state theory. pnas.orgnih.gov

This phenomenon is highly mass-dependent; the probability of tunneling decreases significantly with increasing mass. pnas.org Consequently, hydrogen tunnels much more readily than deuterium. This can lead to anomalously large primary KIEs, sometimes exceeding values of 100. pnas.orgnih.gov The observation of such a large KIE is often considered strong evidence for a tunneling mechanism. stfc.ac.uk However, it has been shown that tunneling can occur even when the observed KIE is small, as other kinetic processes like diffusion can mask the large intrinsic KIE of the tunneling step. pnas.orgnih.gov

Secondary Kinetic Isotope Effects: Vibrational and Steric Contributions

Application of this compound in Probing Reaction Mechanisms

The deuteration of the ethyl group in this compound makes it an ideal substrate for investigating reactions where the ester group influences the transition state through non-covalent interactions, steric hindrance, or electronic effects.

Group-transfer polymerization (GTP) is an important method for producing well-defined polymers from acrylic monomers, including alkyl crotonates. acs.orguobasrah.edu.iq Studies on the GTP of ethyl crotonate have shown that it can be catalyzed by organic acids or Lewis acids to yield poly(ethyl crotonate) (PEtCr) with controlled molecular weight and narrow dispersity. acs.orgresearchgate.net The stereochemistry of the resulting polymer, particularly its disyndiotacticity, is highly influenced by the steric bulk of the catalyst and initiator. acs.orgresearchgate.net

In the proposed associative mechanism for GTP, the catalyst activates the monomer, which is then attacked by the silyl (B83357) ketene (B1206846) acetal (B89532) initiator. uobasrah.edu.iq By using this compound in these polymerization reactions, a secondary KIE could be measured. An observed SKIE would indicate that the vibrational environment of the ethyl ester group changes between the ground state and the rate-determining transition state. This could provide evidence for:

Steric Crowding: A change in steric hindrance around the ester group in the transition state.

Catalyst Interaction: Direct or indirect interaction of the Lewis acid catalyst with the ester's carbonyl oxygen, which would alter the vibrational modes of the attached ethyl group.

Such data would help to build a more detailed picture of the transition state geometry and the specific role of the ester group in controlling the polymerization rate and stereochemical outcome. acs.org

Table 1: Research Findings on Group-Transfer Polymerization of Ethyl Crotonate

The conjugate addition of nucleophiles to α,β-unsaturated esters like ethyl crotonate is a fundamental carbon-carbon bond-forming reaction. beilstein-journals.org The stereochemistry of these additions is of significant interest, and studies have investigated how factors like the substrate, nucleophile, and reaction conditions control the diastereomeric or enantiomeric outcome. Research into the addition of nucleophiles such as ethanol-d (B32933) to ethyl crotonate has been used to probe the stereochemistry of the addition process. molaid.com

Table 2: Chemical Compounds Mentioned

Ozonolysis and Atmospheric Oxidation Mechanisms of Unsaturated Esters

Unsaturated esters like ethyl crotonate are released into the atmosphere from various sources and contribute to atmospheric chemistry. Their atmospheric degradation is primarily initiated by reactions with key oxidants such as hydroxyl radicals (OH), ozone (O₃), and chlorine (Cl) atoms. Kinetic studies measuring the reaction rates of ethyl crotonate with these oxidants are essential for understanding its atmospheric lifetime and degradation pathways. rsc.org

Rate coefficients for the gas-phase reactions of ethyl crotonate have been determined experimentally at 298 K and atmospheric pressure. The reaction with OH radicals is a significant removal pathway, with a reported rate constant of (4.96 ± 0.61) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. The reaction with chlorine atoms is even faster, with a rate constant of (2.52 ± 0.62) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. Ozonolysis, the reaction with O₃, also contributes to its degradation, with a measured rate coefficient of 8.0 × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹. rsc.org

Product analysis from these oxidation reactions shows that the primary site of attack is the carbon-carbon double bond. Identified degradation products for the reaction with OH radicals include 2-hydroxypropanal, acetaldehyde, formaldehyde, and formic acid, which are consistent with an electrophilic addition of the OH radical to the C2 or C3 position of the crotonate backbone, followed by the decomposition of the resulting hydroxyalkoxy radicals.

The use of this compound in these studies serves to investigate the role of the ethyl ester group. If the reaction mechanism involved hydrogen abstraction from the ethyl group in a rate-limiting step, a significant kinetic isotope effect would be observed when comparing its reaction rate to that of the non-deuterated isotopologue. The absence of such an effect would confirm that the ethyl group is a spectator and the oxidation is confined to the unsaturated part of the molecule.

Table 1: Experimentally Determined Rate Coefficients for the Gas-Phase Oxidation of Ethyl Crotonate at 298 K

Oxidant Rate Coefficient (cm³ molecule⁻¹ s⁻¹) Reference(s)
OH Radical (4.96 ± 0.61) × 10⁻¹¹
Cl Atom (2.52 ± 0.62) × 10⁻¹⁰
O₃ (Ozone) 8.0 × 10⁻¹⁸ rsc.org

Isotopic Labeling for Tracing Specific Atom Pathways

Isotopic labeling is a powerful technique where an atom in a molecule is replaced by one of its isotopes, which has the same number of protons but a different number of neutrons. libretexts.org this compound is an isotopically labeled analogue of ethyl crotonate, designed specifically for use as a tracer in chemical and biochemical research. impurity.comresearchgate.net The deuterium label on the ethyl group allows scientists to track the fate of this specific part of the molecule throughout a reaction sequence, providing unambiguous evidence for proposed mechanistic pathways. research-solution.comacs.org

Analysis of Deuterium Migration and Scrambling

A key application of this compound is in the study of potential deuterium migration or scrambling. These are processes in which deuterium atoms move from their original labeled positions to other locations within the molecule or exchange with protons from the reaction medium. The presence or absence of such scrambling provides deep mechanistic insights.

For instance, in a multi-step synthesis or a catalytic reaction, the analysis of the final product's isotopic distribution reveals whether the C-D bonds of the ethyl group were activated. If the five deuterium atoms are found exclusively on the ethyl group of the product, it confirms that this group acted as a simple spectator. research-solution.comacs.org However, if deuterium is found elsewhere in the molecule, it indicates the occurrence of unexpected intermediates, reversible side reactions, or intramolecular rearrangements involving the ester group. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are instrumental in determining the precise location and extent of any isotopic scrambling.

Elucidation of Stereochemical Pathways in Biochemical and Chemical Transformations

Isotopic labeling is also a critical tool for elucidating the stereochemistry of chemical reactions—that is, the three-dimensional arrangement of atoms in the products. While the d5-label on this compound is not at a chiral center, it serves as a crucial marker that simplifies the stereochemical analysis of reactions occurring elsewhere in the molecule.

Consider the catalytic hydrogenation of the C=C double bond in ethyl crotonate. This reaction creates two new stereocenters, leading to different possible stereoisomers of ethyl butyrate. If a deuteration reaction (using D₂) were performed on unlabeled ethyl crotonate, determining the stereochemistry of the addition (e.g., syn or anti addition of the two D atoms) would require distinguishing the newly added deuterons from the pre-existing protons. By using this compound as the starting material, the ethyl group's deuterons are clearly distinct, allowing for an unambiguous analysis of the stereochemical fate of the atoms added across the double bond. This is particularly valuable in enzymatic reactions, where an enzyme's active site may interact with the substrate in a highly specific orientation, and isotopic labeling can help map these interactions. nih.gov

Computational and Theoretical Studies of Ethyl D5 Crotonate Reactivity

Quantum Chemical Methods for Mechanistic Insights

Quantum chemical methods are indispensable for elucidating the complex mechanisms of chemical reactions. rsc.org For Ethyl-d5 Crotonate, where the ethyl group is perdeuterated (CD3CD2), these methods can predict how isotopic labeling influences reaction pathways and energetics.

Density Functional Theory (DFT) for Reaction Energetics and Transition State Characterization

Density Functional Theory (DFT) has become a routine and reliable method for predicting the energetics of chemical reactions. wikipedia.orgdergipark.org.tr It is widely used to study reaction mechanisms involving esters like ethyl crotonate, such as group-transfer polymerization and oxidation reactions. researchgate.net DFT calculations allow for the optimization of reactant, product, and transition state geometries, providing a detailed picture of the reaction coordinate. rsc.org

For reactions involving this compound, DFT is instrumental in characterizing the transition states and calculating activation energies. The substitution of hydrogen with deuterium (B1214612) in the ethyl group primarily affects the vibrational frequencies of the molecule, which in turn influences the zero-point energy (ZPE). This change in ZPE can alter the calculated activation barrier for a reaction. DFT calculations have been successfully employed to rationalize experimental findings in various reactions, including those involving isotopically labeled compounds. nih.govacs.org For instance, in studies of polymerization, DFT calculations have supported proposed reaction mechanisms by modeling the energetic landscape. researchgate.net

Ab Initio Calculations for Isotopic Perturbations

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a highly accurate means of studying isotopic perturbations. nih.gov These methods can precisely calculate the changes in electronic structure and molecular geometry resulting from isotopic substitution. nih.gov The replacement of hydrogen with deuterium to form this compound leads to a shorter and less polarizable C-D bond compared to the C-H bond. osti.gov This seemingly small change can have measurable effects on the molecule's properties.

Ab initio methods are particularly useful for calculating deuterium isotope effects on NMR chemical shifts and for understanding how deuteration affects hydrogen bonding and molecular conformations. nih.govmdpi.com For example, ab initio molecular orbital methods have been used to directly calculate the geometrical differences induced by H/D isotope effects. nih.gov While computationally more demanding than DFT, ab initio calculations can offer a more rigorous understanding of the subtle electronic effects that arise from deuteration in molecules like this compound.

Computational Modeling of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a lighter isotope (kH) to that with a heavier isotope (kD). Computational modeling allows for the prediction and interpretation of KIEs, providing detailed mechanistic insights. mdpi.com

Zero-Point Energy (ZPE) Calculations

The primary origin of the kinetic isotope effect is the difference in zero-point vibrational energy between the isotopologues. wikipedia.org The ZPE of a C-D bond is lower than that of a C-H bond due to the heavier mass of deuterium. In a reaction where a C-H or C-D bond is broken or significantly altered in the transition state, this difference in ZPE leads to a difference in activation energy.

Computational methods like DFT can be used to calculate the vibrational frequencies of the reactants and the transition state. From these frequencies, the ZPE can be determined for both the deuterated and non-deuterated species. The change in ZPE from the reactant to the transition state is typically larger for the deuterated compound, resulting in a higher activation energy and a slower reaction rate (a "normal" KIE where kH/kD > 1). wikipedia.org ZPE calculations are a standard component of computational KIE predictions. rsc.orgresearchgate.net

ParameterH-speciesD-species
Ground State ZPEHigherLower
Transition State ZPEHigherLower
Activation Energy (ΔE‡)LowerHigher
Resulting KIE (kH/kD) > 1 (Normal)

Table 1: The Effect of Zero-Point Energy on the Kinetic Isotope Effect

Transition State Theory and Tunneling Corrections

Transition State Theory (TST) is the framework used to calculate rate constants from the computed energetics of a reaction. escholarship.org However, for reactions involving the transfer of light particles like hydrogen, quantum mechanical tunneling can be a significant factor. Tunneling allows particles to pass through an energy barrier rather than going over it, leading to faster reaction rates than predicted by classical TST. researchgate.net

Since deuterium is heavier than hydrogen, it tunnels less readily. This difference in tunneling probability can lead to greatly inflated KIE values, sometimes much larger than the semi-classical limit of around 7. Computational models can incorporate tunneling corrections, such as the Wigner or Bell corrections, to provide more accurate predictions of KIEs. acs.orgresearchgate.net For reactions where tunneling is significant, these corrections are crucial for reconciling theoretical predictions with experimental observations. nih.gov

Conformational Analysis and Spectroscopic Prediction of Deuterated Crotonates

The three-dimensional structure and spectroscopic properties of this compound can be effectively studied using computational methods. Deuteration can influence the conformational preferences and will cause predictable shifts in spectroscopic signals.

Computational conformational analysis, often performed using methods like DFT, can identify the stable conformers of this compound and their relative energies. researchgate.net Studies on similar molecules like methyl crotonate have shown that they can exist as a mixture of s-cis and s-trans conformers. researchgate.net Deuteration in the ethyl group is not expected to drastically change the major conformers but can subtly influence their relative populations.

Furthermore, computational chemistry is a powerful tool for predicting vibrational spectra (e.g., IR and Raman). researchgate.net The substitution of hydrogen with deuterium in this compound will lead to significant shifts in the vibrational frequencies associated with the ethyl group. C-D stretching and bending vibrations occur at lower frequencies than their C-H counterparts. These predicted shifts can be compared with experimental spectra to confirm the identity and purity of the deuterated compound. Similarly, predictions of NMR spectra can account for the isotopic shifts caused by deuteration. nih.gov

Vibrational ModeTypical C-H Wavenumber (cm⁻¹)Predicted C-D Wavenumber (cm⁻¹)
C-H/C-D Stretch~2900-3000~2100-2200
C-H/C-D Bend~1350-1450~950-1050

Table 2: Predicted Vibrational Frequency Shifts upon Deuteration

Polymerization Mechanism Simulation and Stereocontrol Prediction

Computational and theoretical studies offer profound insights into the reactivity of monomers and the mechanisms governing their polymerization. For this compound, while direct computational studies are not extensively documented in public literature, a robust understanding can be extrapolated from theoretical investigations into its non-deuterated analogue, ethyl crotonate. These studies, primarily centered on group-transfer polymerization (GTP), provide a framework for predicting the polymerization behavior and stereochemical outcome of this compound.

Research into the GTP of alkyl crotonates, including ethyl crotonate, has utilized kinetic modeling and quantum chemical calculations to elucidate the polymerization mechanism. rsc.orgrsc.org A plausible mechanism involves the activation of the monomer by a Lewis acid catalyst, followed by the propagation reaction and potential termination steps. rsc.org

Kinetic Modeling and Elementary Reactions

A kinetic model for the GTP of alkyl crotonates using a silicon Lewis acid catalyst, such as N-(trimethylsilyl)bis(trifluoromethanesulfonyl)imide (Tf2NSiMe3), and a silyl (B83357) ketene (B1206846) acetal (B89532) (SKA) initiator has been developed to understand the elementary reactions. rsc.orgrsc.org This model typically includes steps for monomer activation, propagation of the living species, and termination reactions. rsc.org Density Functional Theory (DFT) calculations have been employed to determine the activation energies for these key steps. rsc.orgrsc.org

Table 1: Calculated Activation Energies for Propagation and Cyclization in GTP of Ethyl Crotonate

Reaction StepActivation Energy (kJ mol-1)Significance
Propagation (E_p)28.6Lower energy barrier indicates a more favorable reaction for chain growth.
Cyclization (Termination) (E_c)37.8Higher energy barrier suggests this termination pathway is less favorable, especially at lower temperatures.

The deuteration at the ethyl group in this compound is not expected to significantly alter these fundamental mechanistic pathways. However, it can introduce a secondary kinetic isotope effect (KIE). The KIE is the change in reaction rate when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The C-D bond is stronger than the C-H bond, which can lead to a slight decrease in the reaction rate. unam.mxprinceton.edu While the primary electronic and steric factors governing the mechanism will remain the same, the rates of both propagation and termination could be subtly modified.

Stereocontrol Prediction

A significant focus of theoretical and experimental work on poly(alkyl crotonate)s has been the control of stereochemistry, specifically achieving high disyndiotacticity. researchgate.netacs.orgscispace.com The stereoregularity of the polymer chain is highly dependent on the steric hindrance of the silyl moiety of the SKA initiator and the polymerization temperature. researchgate.netacs.org

Computational studies, in conjunction with experimental results, have shown that bulkier trialkylsilyl groups on the initiator lead to higher disyndiotacticity. researchgate.netscispace.com This is attributed to the steric repulsion between the approaching monomer and the silyl group at the propagating chain end, which favors a specific orientation of the monomer addition, leading to a disyndiotactic arrangement. acs.orgscispace.com For example, using a bulky tert-butyldimethylsilyl group as the initiator in the GTP of methyl crotonate has been shown to produce highly disyndiotactic polymers. researchgate.netscispace.com

Lowering the polymerization temperature further enhances the degree of stereocontrol. researchgate.netacs.org At lower temperatures, the energy differences between the transition states leading to different stereoisomers become more significant, allowing for a higher degree of selectivity for the more stable transition state, which results in a more regular polymer structure. acs.org

For this compound, the same principles of stereocontrol are expected to apply. The steric factors dominating the selection of the transition state geometry are unlikely to be affected by the isotopic substitution at the ethyl ester group. Therefore, the use of bulky silyl ketene acetal initiators and low polymerization temperatures would be predicted to yield highly disyndiotactic poly(this compound).

Table 2: Factors Influencing Stereocontrol in the Polymerization of Ethyl Crotonate

FactorEffect on DisyndiotacticityTheoretical Rationale
Bulky Silyl Group on InitiatorIncreasesSteric hindrance at the propagating chain end favors a specific monomer approach, leading to a regular stereochemical arrangement.
Low Polymerization TemperatureIncreasesEnhances the energy difference between competing transition states, favoring the formation of the more stable disyndiotactic structure.

Advanced Analytical Methodologies for Research on Ethyl D5 Crotonate

Chromatographic Techniques for Separation and Quantificationacs.orgresearchgate.net

The separation and quantification of Ethyl-d5 Crotonate, an isotopically labeled analog of Ethyl Crotonate, leverages high-resolution chromatographic techniques. impurity.com The choice of method is typically dictated by the sample matrix and the required sensitivity. The hyphenation of these separation techniques with mass spectrometry provides a powerful tool for modern analytical chemistry. acs.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Complex Mixturessielc.com

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of non-volatile or thermally sensitive compounds in complex mixtures. For Ethyl Crotonate and its deuterated analog, reversed-phase (RP) HPLC is a common approach. sielc.com

Detailed research findings indicate that specific columns, such as the Newcrom R1, which has low silanol (B1196071) activity, are effective for the separation of Ethyl Crotonate. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water with an acid modifier. sielc.com For standard HPLC with UV detection, phosphoric acid can be used; however, for applications involving mass spectrometry detection (LC-MS), a volatile modifier like formic acid is required to ensure compatibility. sielc.com The methodology is scalable and can be adapted for preparative separation to isolate impurities or for fast UPLC (Ultra-Performance Liquid Chromatography) applications using columns with smaller particle sizes (e.g., 3 µm). sielc.com

Table 1: Illustrative HPLC Conditions for Ethyl Crotonate Analysis

ParameterCondition
Column Newcrom R1 (Reverse-Phase)
Mobile Phase Acetonitrile (MeCN) and Water with Phosphoric Acid (for UV) or Formic Acid (for MS)
Detection UV or Mass Spectrometry (MS)
Application Analytical quantification, impurity isolation, pharmacokinetics

This table is based on a method developed for the non-deuterated Ethyl Crotonate and is applicable for this compound. sielc.com

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) for Volatile Analysisnih.govresearchgate.net

Gas Chromatography (GC) is the premier technique for analyzing volatile and semi-volatile compounds like Ethyl Crotonate. researchgate.netthermofisher.com When coupled with a Mass Spectrometer (MS), it provides high sensitivity and specificity, making it a cornerstone for both qualitative and quantitative analysis. nih.govnih.gov

In the context of deuterated compounds, GC-MS, particularly with a tandem mass spectrometer (MS/MS), is used for precise quantification. nih.gov The analysis of related deuterated compounds, such as Ethyl Glucuronide-d5 (EtG-d5), offers a blueprint for the methodology applicable to this compound. nih.gov Samples may require derivatization to enhance volatility and improve chromatographic peak shape. For instance, silylating agents like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) are used to create more stable and volatile derivatives. nih.gov

The mass spectrometer is typically a triple quadrupole instrument operated in Selected Reaction Monitoring (SRM) mode. This involves selecting a specific precursor ion for the derivatized this compound and monitoring its fragmentation into specific product ions. This high selectivity minimizes interferences from the sample matrix. nih.gov

Table 2: Representative GC-MS/MS Parameters for Analysis of a Deuterated Analyte

ParameterSetting
Derivatizing Agent N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA)
Ionization Mode Electron Impact (EI)
MS Analyzer Triple Quadrupole (QqQ)
Acquisition Mode Selected Reaction Monitoring (SRM)
Precursor Ion (Hypothetical for TMS-derivative) To be determined experimentally
Product Ion (Quantification) To be determined experimentally
Product Ion (Qualification) To be determined experimentally

This table illustrates typical parameters based on established methods for other deuterated analytes like EtG-d5, as specific transitions for this compound would require experimental validation. nih.gov

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysisthermofisher.comspectroscopyonline.com

For trace-level quantification in complex biological or environmental samples, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. thermofisher.comspectroscopyonline.com Its exceptional sensitivity and selectivity allow for the detection of analytes at very low concentrations. spectroscopyonline.comchromatographyonline.com

Methodologies developed for other d5-ethyl labeled internal standards, such as EtG-d5 and EtS-d5, are directly translatable. thermofisher.comspectroscopyonline.com Sample preparation is often streamlined to a simple "dilute-and-shoot" protocol, where the sample is diluted with a solvent (often the mobile phase) containing the deuterated internal standard before injection. chromatographyonline.comlcms.cz This minimizes sample handling and potential for analyte loss.

The LC separates the analyte from matrix components, after which the mass spectrometer provides quantification. Using a heated electrospray ionization (HESI) source in negative or positive ion mode, the instrument monitors specific precursor-to-product ion transitions for both the native compound and the co-eluting this compound internal standard. thermofisher.com This isotope dilution technique provides high accuracy and precision. chromatographyonline.com

Table 3: Typical LC-MS/MS Method Parameters for Deuterated Internal Standard Quantification

ParameterSetting
Sample Preparation Dilution with internal standard (this compound) solution
LC Column Reversed-Phase (e.g., Hypersil GOLD, Poroshell CS-C18) thermofisher.comlcms.cz
Mobile Phase Gradient of water and acetonitrile/methanol with formic acid thermofisher.comlcms.cz
Ionization Source Heated Electrospray Ionization (HESI)
MS Analyzer Triple Quadrupole Mass Spectrometer
Internal Standard This compound

This table is based on established "dilute-and-shoot" methods for other deuterated standards. thermofisher.comchromatographyonline.comlcms.cz

Quantitative Analysis of Deuterated Species in Reaction Mixtures and Productsacs.orglcms.cz

The primary application of this compound in research is as an internal standard for the quantification of its non-deuterated counterpart, Ethyl Crotonate. This is achieved using the principle of isotope dilution mass spectrometry (IDMS).

In this method, a precisely known amount of this compound is added to the sample prior to any processing steps. thermofisher.com Because the deuterated standard is chemically almost identical to the native analyte, it experiences the same losses during sample preparation, extraction, and ionization. chromservis.eu The mass spectrometer can differentiate between the two compounds based on their mass difference (5 Daltons in this case). impurity.com

Quantification is performed by measuring the peak area ratio of the analyte to the deuterated internal standard. lcms.cz A calibration curve is generated by analyzing standards containing fixed amounts of this compound and varying concentrations of the native Ethyl Crotonate. The resulting ratio is plotted against the concentration of the analyte, typically yielding a linear relationship. lcms.cz This approach corrects for variations in instrument response and matrix effects, leading to highly accurate and reproducible results. thermofisher.comchromatographyonline.com

Table 4: Illustrative Calibration Data for Quantitative Analysis using a Deuterated Standard

Analyte Conc. (ng/mL)IS Conc. (ng/mL)Analyte ResponseIS ResponseResponse Ratio (Analyte/IS)
1010015,000155,0000.097
5010076,000154,0000.494
100100152,000156,0000.974
500100755,000155,0004.871
10001001,510,000154,5009.773

This table provides a hypothetical example of data used to construct a calibration curve for the quantification of an analyte using its deuterated internal standard. lcms.cz

Broader Research Applications and Future Directions for Ethyl D5 Crotonate

Role in Polymer Science Research

The incorporation of deuterium-labeled monomers like Ethyl-d5 Crotonate is a powerful strategy in polymer science. It provides a non-perturbative probe to investigate the structure, dynamics, and properties of polymeric materials.

The study of polymerization mechanisms, kinetics, and thermodynamics benefits significantly from isotopic labeling. While the kinetic isotope effect of deuterating the ethyl group in this compound is generally minimal in typical chain-growth polymerizations (where the C-H bonds of the ethyl group are not broken), its primary value lies in its use as a tracer.

Researchers can use techniques like Small-Angle Neutron Scattering (SANS) to study polymer chain conformation and dynamics in real-time during polymerization. osti.gov By co-polymerizing this compound with its non-deuterated counterpart, the contrast between the deuterated and protiated segments allows SANS to distinguish individual polymer chains and monitor their growth and aggregation behavior. osti.govresearchgate.net This approach provides invaluable data for validating kinetic models and understanding the thermodynamic driving forces of polymerization, such as phase separation and micelle formation. mdpi.comrsc.org Kinetic simulations of polymerization can be refined with experimental data obtained from systems containing deuterated monomers, leading to more accurate predictive models for polymer synthesis. mdpi.com

The stereoregularity, or tacticity, of a polymer chain is a critical determinant of its physical and thermal properties. Poly(ethyl crotonate) (PEC) is a polymer where the stereochemistry of the backbone can be controlled during synthesis, leading to materials with a wide range of properties. researchgate.netacs.org The substitution of hydrogen with deuterium (B1214612) can subtly influence intermolecular forces and chain packing, which in turn can affect the bulk properties of the material. researchgate.netacs.org

Research on poly(ethyl crotonate) has shown a strong correlation between its disyndiotacticity and its glass transition temperature (Tg), a key measure of thermal stability. researchgate.netacs.org By employing specific group-transfer polymerization (GTP) catalysts, PEC with disyndiotacticity ranging from 53% to 92% can be synthesized. acs.org As the disyndiotacticity increases, the polymer chains can pack more regularly, leading to a significant increase in the Tg. researchgate.net For instance, PEC with 92% disyndiotacticity exhibits a Tg of 201°C, whereas a sample with 53% disyndiotacticity has a Tg of only 82°C. researchgate.net

Using this compound as the monomer allows for the synthesis of deuterated PEC. This is particularly useful for studying the relationship between stereoregularity and polymer chain conformation using techniques like SANS, which can elucidate chain dimensions in the solid state. acs.org While deuteration itself has a minor effect on the physical properties compared to tacticity, it is an indispensable tool for characterizing the structure that gives rise to these properties. osti.govacs.org

Table 1: Effect of Disyndiotacticity on the Thermal Properties of Poly(ethyl crotonate) (PEC) Data sourced from studies on non-deuterated PEC, illustrating the principles applicable to its deuterated analogues.

Disyndiotacticity (%)Glass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5) (°C)
92201321
85185337
78155344
5382354
Data derived from dynamic mechanical analysis (DMA) and thermogravimetric analysis (TGA) of PEC synthesized via group-transfer polymerization. acs.org

Investigation of Polymerization Kinetics and Thermodynamics

Potential as a Building Block in Complex Deuterated Molecule Synthesis

There is a growing demand in medicinal chemistry and materials science for complex organic molecules with precisely placed deuterium labels. acs.orgnih.gov Deuterated compounds can exhibit improved metabolic stability and are essential as internal standards for quantitative mass spectrometry. acs.org this compound serves as a valuable C6 deuterated building block for this purpose.

The crotonate functional group is versatile, participating in a wide array of chemical transformations including Michael additions, cycloadditions, and reductions. By using this compound as a starting material, the pentadeuterated ethyl ester moiety can be incorporated into a larger target molecule. This strategy provides a route to complex products containing a stable isotopic label in a specific, non-exchangeable position. The development of new medicines, for example, increasingly relies on creating well-defined deuterated building blocks to control the isotopic purity of potential drug candidates. nih.gov

Advancements in Deuteration Chemistry Methodologies

The synthesis of isotopically labeled compounds like this compound is underpinned by general advancements in deuteration chemistry. Modern methodologies offer greater efficiency, selectivity, and broader substrate scope than traditional methods. researchgate.net Key strategies include:

Hydrogen Isotope Exchange (HIE): This technique involves the direct replacement of hydrogen atoms with deuterium, often catalyzed by transition metals like platinum, ruthenium, or iron. researchgate.net

Reductive Deuteration: This involves the reduction of unsaturated functional groups (like alkenes or alkynes) or the dehalogenation of organohalides using a deuterium source. researchgate.netnih.gov Emerging electrocatalytic methods, for example, use heavy water as the deuterium source to perform dehalogenative deuteration, avoiding toxic reagents. xmu.edu.cn

Flow Chemistry: Continuous flow reactors are being used for deuteration reactions, offering precise control over reaction conditions and enabling the safe use of reactive intermediates, which can lead to higher efficiency and deuterium incorporation. colab.ws

These advanced methods facilitate the synthesis of a wide variety of deuterated building blocks, including precursors to this compound such as ethanol-d5 (B126515), which can then be esterified with crotonic acid or its derivatives. colab.wsansto.gov.au

Integration with Emerging Analytical and Computational Techniques

The primary value of this compound is realized when it is integrated with powerful analytical techniques that are sensitive to isotopic substitution.

Neutron Scattering: As mentioned, deuteration provides essential contrast for Small-Angle Neutron Scattering (SANS), a technique used to determine the size, shape, and organization of polymer chains, micelles, and other nanoscale structures. osti.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium labeling is a powerful tool for simplifying complex proton (¹H) NMR spectra and for elucidating molecular structure and conformation. nih.gov In studies of complex copolymers, selectively deuterated monomers are used to assign specific resonances that would otherwise be indecipherable. nih.gov

Vibrational Spectroscopy (IR and Raman): The increased mass of deuterium causes a predictable shift in the vibrational frequencies of C-D bonds compared to C-H bonds. This isotopic shift is invaluable for assigning spectral peaks and for studying intermolecular interactions like hydrogen bonding. acs.org

Computational Chemistry: Computational methods, such as Density Functional Theory (DFT), can calculate vibrational frequencies and conformational energies. Comparing these calculated values for both deuterated and non-deuterated molecules with experimental data from IR or NMR spectroscopy allows for the validation and refinement of theoretical models. acs.orgresearchgate.net Furthermore, machine learning algorithms are being integrated into synthetic workflows to optimize the conditions for deuteration reactions, enhancing yield and isotopic purity. colab.ws

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing Ethyl-d5 Crotonate in laboratory settings?

  • Synthesis : this compound is typically synthesized via esterification of crotonic acid with deuterated ethanol (CD3CD2OH) under acid catalysis. Isotopic purity is ensured using deuterium-enriched reagents and verified via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .
  • Characterization : Key techniques include:

  • 1H/13C NMR : Identifies deuterium incorporation by comparing peak splitting patterns and chemical shifts to non-deuterated analogs. For example, the absence of proton signals at positions replaced by deuterium (e.g., ethyl group -CD2CD3) confirms isotopic labeling .
  • Isotopic Purity Analysis : High-resolution MS quantifies deuterium incorporation (e.g., m/z shifts in molecular ion peaks) .

Q. Which analytical techniques are most effective for resolving structural and electronic properties of this compound?

  • Multidimensional NMR Spectroscopy :

  • 2D COSY : Maps proton-proton coupling networks, critical for confirming spatial proximity of non-deuterated protons (e.g., olefinic protons in the crotonate backbone) .
  • HMBC/HETCOR : Correlates 1H and 13C signals to assign quaternary carbons and long-range couplings, particularly useful for verifying deuterium-induced electronic effects .
    • Infrared (IR) Spectroscopy : Detects vibrational mode shifts (e.g., C-D stretching at ~2100 cm⁻¹) to confirm deuterium substitution .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence the gas-phase oxidation kinetics of this compound with hydroxyl radicals (•OH)?

  • Experimental Methods :

  • Relative Rate Technique : Measures decay rates of this compound vs. non-deuterated analogs using gas chromatography (GC-FID) under controlled atmospheric conditions. Rate coefficients (k) are derived from competitive reactions with reference compounds (e.g., propene) .
  • Computational Analysis : HOMO energy calculations (via Gaussian 03) predict reactivity trends. Deuterium substitution lowers HOMO energy (~0.05 eV reduction vs. non-deuterated), slowing •OH addition due to reduced electron density at the double bond .
    • Observed KIEs : Deuterated esters exhibit 10–15% lower k values, attributed to reduced vibrational frequencies in C-D bonds, altering transition-state energetics .

Q. How can this compound be applied to study histone crotonylation dynamics in cellular models?

  • Mechanistic Insights :

  • Metabolic Tracing : this compound serves as a deuterium-labeled precursor to track crotonyl-CoA incorporation into histones. LC-MS/MS identifies crotonylated lysine residues (e.g., H3K4cr) via mass shifts from deuterated acyl groups .
  • Enzyme Interaction Studies : Knockdown of ECHS1 (short-chain enoyl-CoA hydratase) in cardiac cells increases histone crotonylation, validated by qRT-PCR and RNA-seq. Deuterated analogs enhance resolution of enzyme-substrate interactions .

Q. What strategies resolve spectral discrepancies in NMR data between deuterated and non-deuterated crotonate derivatives?

  • Spectral Deconvolution :

  • Decoupled 1D Projections : 2D J-resolved NMR simplifies overlapping peaks (e.g., ethyl group signals) by separating chemical shift (f2) and coupling (f1) dimensions. Vertical projections generate "clean" 1D spectra for direct comparison .
  • DEPT-135/90 Experiments : Differentiates CH3, CH2, and CH groups in deuterated samples. For example, the absence of CH2 signals in this compound confirms full deuteration at the ethyl moiety .

Q. How do photochemical reactions of this compound differ from non-deuterated analogs in synthetic applications?

  • Isomerization Studies :

  • UV Irradiation : Trans→cis isomerization rates are monitored via 1H NMR. Deuterium substitution slows isomerization due to increased bond strength (C-D vs. C-H), altering radical stabilization in intermediates .
  • Product Analysis : GC-MS identifies deuterated photoproducts (e.g., deuterated hydroxypropanal), confirming reaction pathways via isotope-specific fragmentation patterns .

Methodological Considerations

  • Data Contradiction Analysis : Discrepancies in reaction rates or spectral assignments between deuterated and non-deuterated compounds should be resolved via:

    • Control Experiments : Parallel studies with non-deuterated analogs under identical conditions .
    • Theoretical Validation : DFT calculations (e.g., G3B3) predict isotopic effects on transition states and spectral features .
  • Instrumentation : Benchtop NMR systems (e.g., Magritek Spinsolve Carbon) enable rapid 2D experiments (COSY, HMQC) for deuterated compounds, with 13C detection at 10.8 MHz and 1H at 42.5 MHz .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.